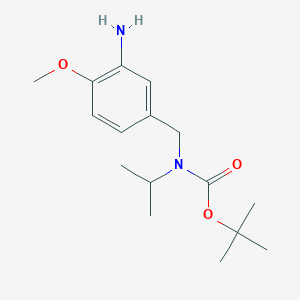![molecular formula C11H12FN5 B13723691 N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group and the triazine ring in its structure suggests potential biological activity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine typically involves the functionalization of cyanuric chloride through successive nucleophilic substitution reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.
Applications De Recherche Scientifique
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,2,4-triazines with different substituents, such as:
- 2-amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
- Hydroxymethylpentamethylmelamine
Uniqueness
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is unique due to the presence of the 3-fluorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H12FN5 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
6-N-[1-(3-fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C11H12FN5/c1-7(8-3-2-4-9(12)5-8)15-10-6-14-11(13)17-16-10/h2-7H,1H3,(H,15,16)(H2,13,14,17) |
Clé InChI |
RWIMHGGLRIXHOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)F)NC2=CN=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


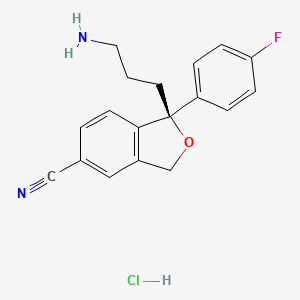
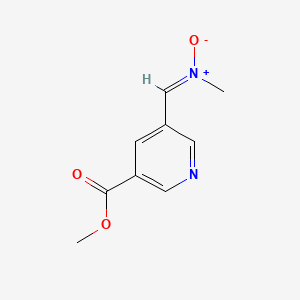
![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)

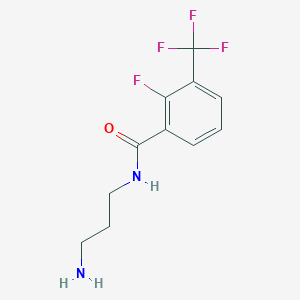
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
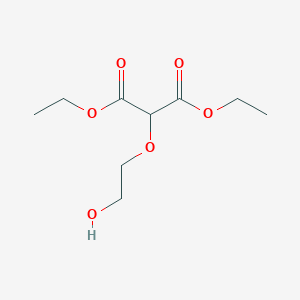
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
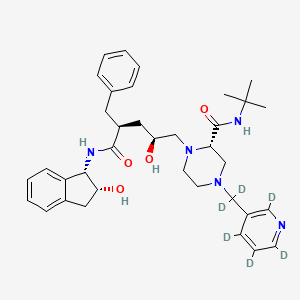
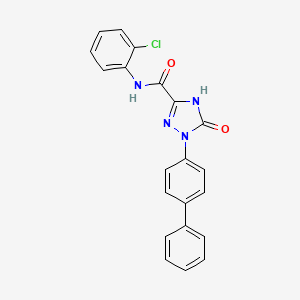
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)

